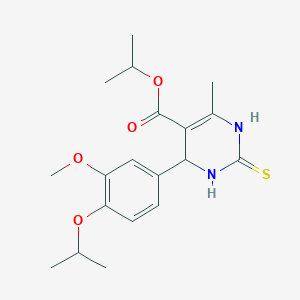

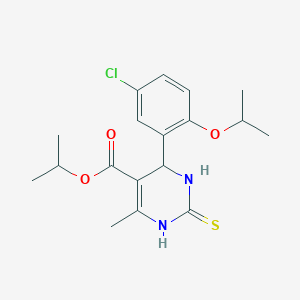

![molecular formula C22H20BrFN2O3S B286216 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has been shown to have high selectivity and potency against the target protein, TYK2, which is involved in the regulation of the immune system.

Mechanism of Action

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that regulate the immune system, and inhibition of this protein has been shown to have anti-inflammatory effects. 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide binds to the catalytic domain of TYK2, preventing its activation and downstream signaling. This results in the suppression of pro-inflammatory cytokines, such as interleukin-12 and interferon-alpha, which are involved in the pathogenesis of autoimmune diseases.

Biochemical and Physiological Effects

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, treatment with 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide resulted in a significant reduction in joint inflammation and destruction. Similarly, in a mouse model of psoriasis, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide was able to reduce skin inflammation and improve skin pathology. In addition, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is its high selectivity and potency against TYK2, which makes it an attractive candidate for the treatment of autoimmune diseases. Furthermore, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, which is important for the development of new therapies. However, one of the limitations of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of synthesis and the low yield of the process can make it challenging to produce large quantities of the compound.

Future Directions

There are several future directions for the development of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. In addition, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide could be combined with other therapies, such as biologics or small molecule inhibitors of other JAK family members, to achieve synergistic effects. Furthermore, the development of more efficient synthesis methods and formulations could make 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide more accessible for clinical use. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide.

Synthesis Methods

The synthesis of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide involves a multistep process that starts with the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromobenzylamine to give the intermediate amide, which is then treated with 4-methylphenylsulfonyl chloride to form the final product, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have potent anti-inflammatory effects, as well as the ability to prevent disease progression. Furthermore, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.

properties

Molecular Formula |

C22H20BrFN2O3S |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H20BrFN2O3S/c1-16-5-11-21(12-6-16)30(28,29)26(14-17-7-9-18(23)10-8-17)15-22(27)25-20-4-2-3-19(24)13-20/h2-13H,14-15H2,1H3,(H,25,27) |

InChI Key |

PHROJTFYOXPVQR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

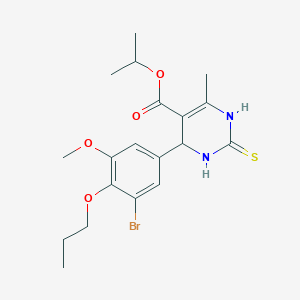

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)

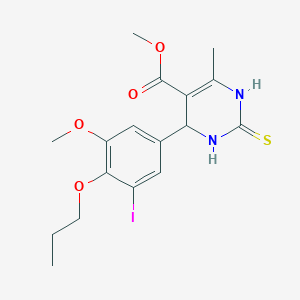

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)

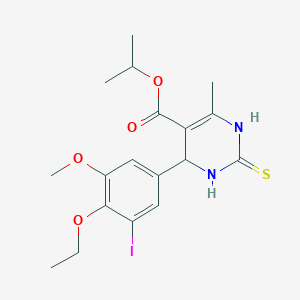

![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)

![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)

![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)

![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)

![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)

![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)